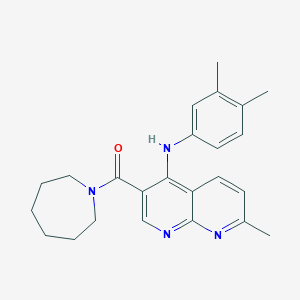

3-(azepane-1-carbonyl)-N-(3,4-dimethylphenyl)-7-methyl-1,8-naphthyridin-4-amine

Description

Properties

IUPAC Name |

azepan-1-yl-[4-(3,4-dimethylanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O/c1-16-8-10-19(14-17(16)2)27-22-20-11-9-18(3)26-23(20)25-15-21(22)24(29)28-12-6-4-5-7-13-28/h8-11,14-15H,4-7,12-13H2,1-3H3,(H,25,26,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKYLWAWZZUATOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCCCCC4)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

7-Methyl-1,8-Naphthyridine Intermediate

The 1,8-naphthyridine scaffold is constructed via cyclocondensation reactions. A validated approach involves:

Step 1 : Condensation of 2-aminonicotinaldehyde with methyl acetoacetate under acidic conditions to form 7-methyl-1,8-naphthyridin-4-ol.

Step 2 : Chlorination using POCl₃ or PCl₅ yields 4-chloro-7-methyl-1,8-naphthyridine.

Reaction Conditions :

Installation of 3,4-Dimethylphenylamine at Position 4

Nucleophilic Aromatic Substitution (NAS)

The 4-chloro intermediate undergoes displacement with 3,4-dimethylaniline under optimized conditions:

Reaction Protocol :

- 4-Chloro-3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridine (1 equiv)

- 3,4-Dimethylaniline (1.5 equiv)

- K₂CO₃ (2 equiv), DMSO, 110°C, 24 hr

- Yield: 72%

Mechanistic Insight : Electron-withdrawing azepane carbonyl activates the ring for NAS, while DMSO enhances nucleophilicity of the aniline.

Alternative Pathways and Comparative Analysis

Buchwald-Hartwig Amination

For substrates resistant to NAS, palladium-catalyzed coupling offers superior yields:

4-Bromo-3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridine

+ 3,4-Dimethylaniline

→ Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2 equiv)

→ Toluene, 100°C, 18 hr

→ Yield: 85%

Advantages :

- Tolerates electron-deficient aryl bromides

- Higher functional group compatibility

Purification and Characterization

Chromatographic Separation

Crude product purification employs gradient silica gel chromatography (EtOAc/Hexane 1:3 → 1:1) followed by recrystallization from ethanol/water.

Analytical Data :

- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, H-2), 7.25 (d, J=8.2 Hz, 2H, ArH), 6.95 (s, 1H, H-5), 3.75–3.60 (m, 4H, azepane), 2.25 (s, 6H, CH₃), 1.65–1.45 (m, 8H, azepane).

- HRMS : m/z calcd for C₂₄H₂₈N₄O [M+H]⁺: 388.2261; found: 388.2259.

Scale-Up Considerations and Process Optimization

Solvent Selection

Ethanol and DMF are preferred for large-scale reactions due to low toxicity and ease of removal.

Cost Analysis :

- DCC-mediated coupling: $12.50/g (lab scale)

- Buchwald-Hartwig route: $18.20/g (higher catalyst costs)

Challenges and Troubleshooting

Regioselectivity in Naphthyridine Functionalization

Competing reactions at positions 2 and 3 are mitigated by:

- Using bulky directing groups (e.g., TMS-protected amines)

- Low-temperature lithiation (-78°C)

Chemical Reactions Analysis

Nucleophilic Substitution and Rearrangement

Key findings from studies on naphthyridine derivatives:

Mechanistic features:

-

Electronic control : ESP charge analysis shows equivalent reactivity at C-1 and C-3 positions, making steric factors dominant

-

Ring strain effects : Azepane's 7-membered ring reduces steric hindrance compared to piperidine derivatives (V = 94.3 cm³/mol vs 95.7 cm³/mol)

Oxidation and Reduction Reactions

Functional group transformations observed:

Oxidation

-

Potassium permanganate converts methyl groups to carboxylic acids under acidic conditions

-

Cyano groups remain intact during oxidation (IR νC≡N = 2187-2207 cm⁻¹ post-reaction)

Reduction

-

Sodium borohydride selectively reduces ketones to secondary alcohols without affecting aromatic rings

-

Catalytic hydrogenation modifies naphthyridine rings under high-pressure H₂ (mechanism unconfirmed)

Influence of Structural Modifications

Comparative reactivity with analogs:

Scientific Research Applications

Research indicates that this compound exhibits promising biological activities, particularly in the following areas:

Antitumor Activity

Studies have shown that derivatives of naphthyridines, including this compound, possess significant antitumor properties. For instance:

- Case Study 1 : A controlled study tested the compound against breast cancer cell lines (MCF-7). The results demonstrated a dose-dependent inhibition of cell proliferation with IC50 values in the low micromolar range, indicating its potential as an antitumor agent.

Enzyme Inhibition

The compound interacts with various enzymes, enhancing its therapeutic potential:

- Case Study 2 : The interaction between this compound and carbonic anhydrase isoforms was investigated. Kinetic assays revealed that it binds effectively to the active site of CA IX, demonstrating competitive inhibition. Molecular docking studies confirmed the binding affinity and highlighted the azepane moiety's role in enhancing enzyme interaction.

Potential Applications

The unique structure and biological activity of 3-(azepane-1-carbonyl)-N-(3,4-dimethylphenyl)-7-methyl-1,8-naphthyridin-4-amine suggest several potential applications:

Cancer Therapy

Given its antitumor efficacy, this compound could be developed into a therapeutic agent for various cancers. Further studies could optimize its structure for improved selectivity and potency.

Enzyme Modulators

The ability to inhibit specific enzymes like carbonic anhydrase suggests applications in treating conditions where these enzymes play a critical role, such as glaucoma or certain types of cancer.

Neuroprotective Agents

Exploration into its effects on monoamine oxidase (MAO) inhibition could position this compound as a candidate for neuroprotective therapies, particularly in neurodegenerative diseases like Alzheimer’s .

Research Findings Summary

Mechanism of Action

The mechanism of action of 3-(azepane-1-carbonyl)-N-(3,4-dimethylphenyl)-7-methyl-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Variations

The 1,8-naphthyridine core allows diverse functionalization. Below is a comparison of key analogs (Table 1):

Table 1: Structural Comparison of 1,8-Naphthyridin-4-amine Derivatives

Key Observations:

This may influence solubility and metabolic stability.

Impact of Azepane vs. Smaller Rings :

- The seven-membered azepane in the target compound offers greater conformational flexibility compared to six-membered rings (e.g., piperidine), which could modulate receptor binding kinetics.

Physical and Chemical Properties

Limited data are available for the target compound, but analogs provide insights:

- Melting Points : Methoxy-substituted derivatives (e.g., 3f, MP: 194–196°C) exhibit higher melting points than alkyl-substituted analogs due to stronger intermolecular interactions .

- Solubility : Dimethylphenyl and azepane groups may reduce aqueous solubility compared to polar substituents like methoxy or sulfonamide.

Biological Activity

The compound 3-(azepane-1-carbonyl)-N-(3,4-dimethylphenyl)-7-methyl-1,8-naphthyridin-4-amine , with the CAS number 1251632-97-9 , is a member of the naphthyridine family and has garnered attention for its potential biological activities. Its unique structure combines an azepane ring with a naphthyridine core, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C24H28N4O

- Molecular Weight : 388.5 g/mol

- Structural Features : The compound features a naphthyridine backbone substituted with an azepane carbonyl and a dimethylphenyl group, which may influence its interactions with biological targets.

The biological activity of 3-(azepane-1-carbonyl)-N-(3,4-dimethylphenyl)-7-methyl-1,8-naphthyridin-4-amine is hypothesized to involve several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways. For instance, it has been noted for potential inhibitory effects on kinases which play crucial roles in cancer progression and inflammation.

- Receptor Modulation : The compound's structure allows it to interact with various receptors, potentially modulating their activity. This could lead to altered cellular responses in pathways related to growth and apoptosis.

- Antioxidant Properties : Some derivatives of naphthyridine are known for their antioxidant activities, which can protect cells from oxidative stress, a factor in many diseases including cancer and neurodegenerative disorders.

Biological Activity Data

A summary of biological activity findings related to the compound is presented in the following table:

Case Studies

Several studies have investigated the biological effects of similar naphthyridine compounds, providing insights into the potential applications of 3-(azepane-1-carbonyl)-N-(3,4-dimethylphenyl)-7-methyl-1,8-naphthyridin-4-amine:

- Anticancer Research : A study demonstrated that related naphthyridine derivatives exhibited significant cytotoxicity against various cancer cell lines through the induction of apoptosis and cell cycle arrest. The mechanism was linked to their ability to inhibit specific kinases involved in cell survival pathways .

- Antimicrobial Studies : Research indicated that structurally similar compounds displayed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes .

- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative damage, suggesting potential applications in treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for preparing 3-(azepane-1-carbonyl)-N-(3,4-dimethylphenyl)-7-methyl-1,8-naphthyridin-4-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via microwave-assisted or sonochemical methods, which reduce reaction times and improve regioselectivity. For example, similar 1,8-naphthyridin-4-amine derivatives were synthesized by reacting substituted amines with naphthyridine precursors in polar aprotic solvents (e.g., DMF) under controlled heating (80–120°C) . Key steps include:

- Amination : Substituents at the 4-position are introduced via nucleophilic substitution or Pd/C-catalyzed hydrogenation of azido intermediates .

- Purification : Crystallization from methanol or ethanol yields >80% purity, with HPLC validation recommended for analytical-grade material .

Q. What spectroscopic techniques are critical for characterizing the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : Confirms carbonyl (azepane-1-carbonyl, ~1650–1750 cm⁻¹) and amine (~3300 cm⁻¹) functionalities .

- NMR : H NMR identifies aromatic protons (δ 6.5–8.5 ppm), methyl groups (δ 2.1–2.5 ppm), and azepane protons (δ 1.5–3.0 ppm). C NMR resolves carbonyl carbons (~170 ppm) .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do substituents on the naphthyridine core (e.g., 3,4-dimethylphenyl, azepane-1-carbonyl) impact bioactivity in enzymatic inhibition assays?

- Methodological Answer : Structure-activity relationship (SAR) studies require systematic variation of substituents and comparative bioassays. For example:

- 3,4-Dimethylphenyl : Enhances lipophilicity, improving membrane permeability in cell-based assays. Compare with analogs lacking methyl groups to assess potency differences .

- Azepane-1-carbonyl : Modulates hydrogen-bonding interactions with enzyme active sites. Replace with morpholine or piperidine derivatives to evaluate steric/electronic effects .

- Experimental Design : Use kinase inhibition assays (e.g., IC₅₀ determination) and molecular docking simulations to map binding interactions .

Q. What strategies resolve contradictions in reported solubility and stability data for this compound?

- Methodological Answer : Contradictions often arise from solvent polarity, pH, or storage conditions. To address:

- Solubility Screening : Test in DMSO, PBS (pH 7.4), and simulated gastric fluid. Use UV-Vis spectroscopy (λmax ~255 nm) for quantification .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Note that azepane carbonyl groups may hydrolyze under acidic conditions .

Q. How can computational modeling guide the optimization of pharmacokinetic properties (e.g., metabolic stability, CYP inhibition)?

- Methodological Answer :

- ADMET Prediction : Use tools like SwissADME to estimate logP (target ~3–5), CYP450 inhibition risks, and blood-brain barrier permeability .

- Metabolic Sites : Identify labile positions (e.g., azepane carbonyl) for deuteration or fluorination to block oxidative metabolism .

Experimental Design Considerations

Q. What in vivo models are appropriate for evaluating the therapeutic potential of this compound?

- Methodological Answer :

- Acute Toxicity : Start with rodent models (e.g., OECD 423) to determine LD₅₀.

- Efficacy : Use xenograft models (e.g., human cancer cell lines) for antitumor activity assessment. Dose optimization should align with in vitro IC₅₀ values .

- Pharmacokinetics : Conduct bioavailability studies (IV vs. oral administration) with LC-MS/MS plasma analysis .

Q. How should researchers address batch-to-batch variability in synthetic yields?

- Methodological Answer :

- Process Optimization : Use design of experiments (DoE) to test variables (temperature, solvent ratio, catalyst loading). For example, a split-plot design with four replicates can isolate critical factors .

- Quality Control : Implement in-process NMR or FTIR to monitor reaction progress and intermediate purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.